tert-butyl 3-[(2-hydroxyethyl)amino]propanoate
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Overview
Description
Tert-butyl 3-[(2-hydroxyethyl)amino]propanoate: is a chemical compound with the molecular formula C7H15NO3tert-butyl N-(2-hydroxyethyl)carbamate . This compound is characterized by its tert-butyl group attached to a 3-[(2-hydroxyethyl)amino]propanoate structure, making it a versatile molecule in various chemical and biological applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of tert-butyl chloroformate with 2-aminoethanol under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the by-products.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.
Types of Reactions:
Hydrolysis: The compound can undergo hydrolysis to yield tert-butyl alcohol and 2-aminoethanol .
Reduction: Reduction reactions can convert the carbamate group to an amine, resulting in the formation of tert-butylamine .
Substitution Reactions: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Water, acid, or base catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles under different reaction conditions.
Major Products Formed:
Hydrolysis: Tert-butyl alcohol and 2-aminoethanol.
Reduction: Tert-butylamine.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: Tert-butyl 3-[(2-hydroxyethyl)amino]propanoate is used as a protecting group for amines in organic synthesis. It helps prevent unwanted reactions during complex synthesis processes. Biology: The compound is used in the study of enzyme mechanisms and inhibition, as it can mimic natural substrates or inhibitors. Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those involving amine functionalities. Industry: The compound is utilized in the production of various chemicals, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which tert-butyl 3-[(2-hydroxyethyl)amino]propanoate exerts its effects involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other parts of the molecule without affecting the amine functionality.
Molecular Targets and Pathways Involved:
Amines: The compound protects amines from reacting with electrophiles or nucleophiles.
Enzymes: It can act as an inhibitor or substrate mimic in enzyme studies, affecting the enzyme's activity and providing insights into its mechanism.
Comparison with Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the amino group.
Ethyl carbamate: Similar functionality but different alkyl group.
Propyl carbamate: Similar functionality but different alkyl group.
Uniqueness: Tert-butyl 3-[(2-hydroxyethyl)amino]propanoate is unique due to its combination of the tert-butyl group and the aminoethyl group, providing both steric protection and functional versatility. This combination makes it particularly useful in complex organic synthesis and biochemical studies.
Properties
CAS No. |
1351502-33-4 |
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Molecular Formula |
C9H19NO3 |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
tert-butyl 3-(2-hydroxyethylamino)propanoate |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)13-8(12)4-5-10-6-7-11/h10-11H,4-7H2,1-3H3 |
InChI Key |
SKMOIWJWSRYOLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCCO |
Purity |
95 |
Origin of Product |
United States |
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